N-(5-chloro-2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S/c1-12-18(19(25)22-15-10-14(21)8-9-17(15)26-2)27-20-23-16(11-24(12)20)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVKINJHVCQNAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions. One common method includes the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often require specific solvents like chloroform and reagents such as sulfuryl chloride, with temperature control being crucial to ensure the desired product formation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and purity. The use of high-throughput screening and advanced analytical techniques like NMR, IR, and mass spectrometry ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The thiazole sulfur atom undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reactivity is critical for modulating electronic properties and biological activity.
Reduction Reactions
Selective reduction of functional groups, such as the carboxamide, is achievable under specific conditions.
| Reaction Type | Conditions/Reagents | Product | References |
|---|---|---|---|
| Carboxamide reduction | LiAlH<sub>4</sub>, anhydrous THF, 0°C | N-(5-Chloro-2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b] thiazole-2-methanamine |
Substitution Reactions
Nucleophilic substitution occurs at the chloro and methoxy groups on the aryl ring or the carboxamide nitrogen.
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis to yield carboxylic acid derivatives.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enables functionalization of the phenyl or chlorophenyl groups.
Key Mechanistic Insights
-
Oxidation : The thiazole sulfur’s lone pair facilitates oxidation, forming sulfoxides (mono-oxidation) or sulfones (di-oxidation).
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Substitution : The electron-withdrawing chloro group on the aryl ring directs nucleophilic aromatic substitution, though activation via deprotonation or metal catalysts is often required .
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Cross-Coupling : The chloro substituent participates in Suzuki-Miyaura reactions with aryl boronic acids, expanding structural diversity for biological screening .
Biological Implications
Modifications via these reactions enhance pharmacokinetic properties or target affinity. For example:
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Case Study: Antimicrobial Evaluation
- A series of synthesized thiazole derivatives were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated moderate to high antibacterial activity, suggesting the potential for developing new antimicrobial agents based on the imidazo[2,1-b][1,3]thiazole scaffold .
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| Thiazole Derivatives | Antibacterial | S. aureus, E. coli | |
| Thiazole Derivatives | Antifungal | Aspergillus niger, Candida albicans |
Anticancer Activity
The imidazo[2,1-b][1,3]thiazole structure has also been linked to anticancer properties. Some derivatives have been evaluated for their efficacy against various cancer cell lines, including breast cancer.
Case Study: Anticancer Screening
- In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on MCF7 breast cancer cells. The mechanisms of action may involve apoptosis induction and cell cycle arrest .
| Compound | Cancer Type | Cell Line Tested | Reference |
|---|---|---|---|
| Imidazo[2,1-b][1,3]thiazole Derivatives | Breast Cancer | MCF7 |
Synthesis and Characterization
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions including cyclization and functional group modifications. Characterization methods such as NMR and IR spectroscopy are employed to confirm the structure of synthesized compounds.
Synthesis Methodology Overview
- Starting Materials : Utilize substituted phenols and thiazole derivatives.
- Reactions : Employ cyclization reactions under acidic or basic conditions.
- Characterization : Confirm structures using spectroscopic techniques (NMR, IR).
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like cyclooxygenase (COX) to exert anti-inflammatory effects or interact with DNA to induce cytotoxicity in cancer cells . The exact pathways and molecular targets can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Structural Analogs with Imidazo[2,1-b][1,3]Thiazole Core
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Substituent Effects: Aromatic vs. Sulfonamide vs. Carboxamide: Sulfonamide-containing analogs (e.g., 4ab) exhibit different hydrogen-bonding capabilities and metabolic pathways compared to carboxamide derivatives .
Key Observations:
Key Observations:
- Regioselectivity : and highlight the use of N-sulfonylphenyldichloroacetaldimines for regioselective cyclization, a plausible route for the target compound .
- Catalyst-Free Procedures : Analogous compounds (e.g., F0650-0060) are synthesized without catalysts, suggesting scalable and cost-effective methods .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, anti-inflammatory effects, and antimicrobial activities, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical formula and structural characteristics:
- Molecular Formula : C20H16ClN3O2S
- Molecular Weight : 397.88 g/mol
- IUPAC Name : this compound
1. Anticancer Activity
Research indicates that compounds within the imidazo[2,1-b][1,3]thiazole class exhibit notable anticancer properties. Studies have demonstrated that this compound has shown effectiveness against various cancer cell lines.
Table 1: Anticancer Activity Data
These results indicate that the compound exhibits a dose-dependent inhibition of cell proliferation across different cancer types.
2. Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been explored. It has been shown to inhibit the production of pro-inflammatory cytokines in various cellular models.
Table 2: Anti-inflammatory Activity Data
These findings suggest that this compound could be a promising candidate for developing anti-inflammatory therapies.
3. Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against various pathogens. Preliminary studies indicate moderate activity against certain bacterial strains.
Table 3: Antimicrobial Activity Data
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | Not significant |
While the compound shows promise against some bacteria, it appears less effective against fungi such as Candida albicans.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activities of this compound:
- In Vitro Studies : A study evaluating the compound's antiproliferative effects on various cancer cell lines found significant cytotoxicity (IC50 values ranging from 10 to 15 µM). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
- In Vivo Models : Animal studies demonstrated that administration of the compound significantly reduced tumor size in xenograft models compared to controls, indicating its potential as an effective anticancer agent.
- Inflammation Models : In RAW264.7 macrophage cells stimulated with LPS, the compound effectively reduced cytokine levels and demonstrated an ability to modulate oxidative stress markers.
Q & A
Q. What are the standard synthetic protocols for this compound?
The synthesis typically involves cyclization reactions in polar aprotic solvents. For example, intermediates like N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides are reacted with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes), followed by cyclization in DMF with iodine and triethylamine. This method ensures efficient sulfur elimination and product formation. Post-synthesis purification often employs crystallization from ethanol or DMF/water mixtures .
Q. How is the compound characterized post-synthesis?
Characterization relies on spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., C=O at ~1650–1750 cm⁻¹, NH stretches at ~3200–3400 cm⁻¹).
- ¹H/¹³C NMR confirms substituent positions and ring systems (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm).
- Mass spectrometry validates molecular weight (e.g., M⁺ peaks with fragmentation patterns consistent with imidazothiazole scaffolds) .
Q. What biological activities have been reported?
Preliminary studies highlight antimicrobial (against Gram-positive bacteria) and anticancer activity (e.g., IC₅₀ values <10 µM in leukemia cell lines). These activities are attributed to the compound’s ability to intercalate DNA or inhibit kinase pathways .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Key variables include:
- Solvent selection : Acetonitrile vs. DMF for intermediate steps (DMF improves cyclization efficiency).
- Catalyst ratios : Triethylamine (1.5–2.0 eq) enhances sulfur elimination.
- Reaction time : Reducing reflux time to 1–2 minutes minimizes byproducts. Yield improvements (from 60% to >85%) are achievable via controlled addition of iodine .
Q. What advanced analytical methods resolve structural ambiguities?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions, confirming substituent orientation.
- X-ray crystallography : Provides absolute configuration, especially for chiral centers in the imidazothiazole core.
- HPLC-MS : Detects trace impurities (e.g., des-chloro byproducts) that affect bioactivity .
Q. How to design structure-activity relationship (SAR) studies?
- Modify substituents : Replace the 5-chloro group with Br or CF₃ to assess halogen effects on potency.
- Scaffold variation : Compare imidazothiazole with pyrazolo[3,4-d]thiazole analogs.
- In silico docking : Map interactions with target proteins (e.g., BCR-ABL kinase) to guide rational design .
Q. What strategies assess in vivo efficacy and pharmacokinetics?
- Xenograft models : Evaluate tumor regression in mice implanted with human leukemia cells (e.g., K562).
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS after oral/intravenous administration.
- Metabolite identification : Use hepatic microsomes to detect oxidative metabolites (e.g., demethylation at the methoxy group) .
Q. How to address contradictions in reported bioactivity data?
Contradictions often arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
